Cas no 139161-78-7 (2-(Perfluorophenyl)acetimidamide hydrochloride)
139161-78-7 structure
Product Name:2-(Perfluorophenyl)acetimidamide hydrochloride
CAS-nummer:139161-78-7
MF:C8H6ClF5N2
MW:260.591658115387
CID:902663
PubChem ID:19691433
Update Time:2025-04-19
2-(Perfluorophenyl)acetimidamide hydrochloride Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-(Perfluorophenyl)acetimidamide hydrochloride
- 2-(2,3,4,5,6-pentafluorophenyl)ethanimidamide,hydrochloride
- 2-Pentafluorophenyl-acetamidine HCl
- 2‐PENTAFLUOROPHENYL‐ACETAMIDINE HCL
- 2-(pentafluorophenyl)ethanimidamide hydrochloride
- (Pentafluorophenyl)ethanimidamide--hydrogen chloride (1/1)
- SCHEMBL8130718
- DTXSID20599244
- 2-(2,3,4,5,6-pentafluorophenyl)ethanimidamide;hydrochloride
- 139161-78-7
-
- Inchi: 1S/C8H5F5N2.ClH/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11;/h1H2,(H3,14,15);1H
- InChI-sleutel: PWEIHTLMFGYQPK-UHFFFAOYSA-N
- LACHT: Cl.FC1C(=C(C(=C(C=1CC(=N)N)F)F)F)F
Berekende eigenschappen
- Exacte massa: 260.0139667g/mol
- Monoisotopische massa: 260.0139667g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 2
- Complexiteit: 233
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: 2
- XLogP3: none
- Topologisch pooloppervlak: 49.9Ų
2-(Perfluorophenyl)acetimidamide hydrochloride Gerelateerde literatuur
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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